An In-depth Technical Guide to the Fundamental Properties of 3-Phenylbenzylamine
An In-depth Technical Guide to the Fundamental Properties of 3-Phenylbenzylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the fundamental properties of 3-Phenylbenzylamine, a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. This document details its chemical and physical characteristics, spectroscopic profile, and known applications, with a focus on its role in drug discovery and development. While specific biological activity for the compound itself is not extensively documented in publicly available literature, its prevalence as a structural motif in pharmacologically active molecules underscores its importance. This guide aims to serve as a foundational resource for researchers and professionals working with this versatile building block.
Chemical and Physical Properties
3-Phenylbenzylamine, also known as ([1,1'-biphenyl]-3-yl)methanamine, is a primary amine with a biphenyl scaffold. Its chemical structure and fundamental properties are summarized below.
Table 1: Chemical and Physical Properties of 3-Phenylbenzylamine
| Property | Value | Reference(s) |
| Chemical Name | 3-Phenylbenzylamine; ([1,1'-Biphenyl]-3-yl)methanamine | |
| CAS Number | 177976-49-7 | |
| Molecular Formula | C₁₃H₁₃N | [1] |
| Molecular Weight | 183.25 g/mol | [1] |
| Appearance | Solid | [1] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in common organic solvents. | |
| SMILES | NCc1cccc(c1)-c2ccccc2 | [1] |
| InChI | 1S/C13H13N/c14-10-11-5-4-8-13(9-11)12-6-2-1-3-7-12/h1-9H,10,14H2 | [1] |
| InChIKey | WKHABRRJMGVELW-UHFFFAOYSA-N | [1] |
Note: Specific values for melting point, boiling point, and solubility are not consistently reported in the available literature.
Spectroscopic Data
Detailed spectroscopic data is essential for the identification and characterization of 3-Phenylbenzylamine. While a comprehensive set of publicly available, high-resolution spectra for this specific isomer is limited, the expected spectral features can be inferred from the analysis of its functional groups and related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of 3-Phenylbenzylamine is expected to show distinct signals for the aromatic protons of the two phenyl rings and the benzylic methylene protons, as well as a characteristic signal for the primary amine protons. The aromatic region (typically δ 7.0-8.0 ppm) will exhibit complex splitting patterns due to the coupling between adjacent protons on the substituted and unsubstituted phenyl rings. The benzylic protons (-CH₂-) would appear as a singlet, likely in the range of δ 3.8-4.5 ppm. The amine protons (-NH₂) would present as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.
¹³C NMR: The carbon NMR spectrum will display signals corresponding to the thirteen carbon atoms in the molecule. The aromatic carbons will resonate in the downfield region (typically δ 120-145 ppm), with quaternary carbons appearing at lower field strengths. The benzylic carbon will have a characteristic chemical shift in the range of δ 40-50 ppm.
Infrared (IR) Spectroscopy
The IR spectrum of 3-Phenylbenzylamine will exhibit characteristic absorption bands for its primary amine and aromatic functionalities.
Table 2: Expected IR Absorption Bands for 3-Phenylbenzylamine
| Functional Group | Wavenumber (cm⁻¹) | Description | Reference(s) |
| N-H Stretch (primary amine) | 3400-3250 | Two bands, typically weak to medium and sharp. | [2] |
| C-H Stretch (aromatic) | 3100-3000 | Medium to weak bands. | |
| C-H Stretch (aliphatic -CH₂-) | 3000-2850 | Medium to weak bands. | |
| N-H Bend (primary amine) | 1650-1580 | Medium intensity band. | [2] |
| C=C Stretch (aromatic) | 1600-1450 | Multiple medium to strong bands. | |
| C-N Stretch (aromatic amine) | 1335-1250 | Strong band. | [2] |
| N-H Wag (primary amine) | 910-665 | Broad, strong band. | [2] |
| C-H Out-of-plane Bend (aromatic) | 900-675 | Strong bands indicative of substitution patterns. |
Synthesis and Reactivity
3-Phenylbenzylamine is a valuable synthetic intermediate. Its synthesis can be approached through several routes, with the reduction of 3-cyanobiphenyl being a common strategy.
Synthesis of 3-Phenylbenzylamine
A prevalent method for the synthesis of 3-Phenylbenzylamine involves the reduction of the nitrile group of 3-cyanobiphenyl.
Logical Workflow for the Synthesis of 3-Phenylbenzylamine
Caption: General workflow for the synthesis of 3-Phenylbenzylamine via reduction of 3-cyanobiphenyl.
Experimental Protocol: Reduction of 3-Cyanobiphenyl (Representative)
This is a representative protocol based on general chemical principles, as a specific literature procedure for 3-Phenylbenzylamine was not identified in the search.
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Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add a suspension of a suitable reducing agent (e.g., lithium aluminum hydride) in an anhydrous solvent (e.g., tetrahydrofuran).
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Addition of Starting Material: Dissolve 3-cyanobiphenyl in the same anhydrous solvent and add it dropwise to the stirred suspension of the reducing agent at a controlled temperature (typically 0 °C to room temperature).
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Reaction: After the addition is complete, the reaction mixture is typically stirred at room temperature or heated to reflux for a period sufficient to ensure complete conversion of the nitrile (monitored by TLC or GC).
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Quenching and Work-up: Cool the reaction mixture in an ice bath and carefully quench the excess reducing agent by the sequential addition of water and an aqueous base solution (e.g., 15% NaOH).
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Extraction: Filter the resulting mixture, and extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers.
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Purification: Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Synthesis of 3-Phenylbenzylamine Hydrochloride
The hydrochloride salt is often prepared for improved stability and handling.
Experimental Protocol: Preparation of 3-Phenylbenzylamine Hydrochloride (General)
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Dissolve 3-Phenylbenzylamine in a suitable organic solvent (e.g., diethyl ether, ethanol, or a mixture thereof).
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Cool the solution in an ice bath.
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Slowly add a solution of hydrochloric acid (e.g., concentrated HCl or HCl gas dissolved in an appropriate solvent) dropwise with stirring.
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The hydrochloride salt will precipitate out of the solution.
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Collect the precipitate by filtration, wash with a cold solvent, and dry under vacuum.
Reactivity
As a primary amine, 3-Phenylbenzylamine undergoes typical reactions of this functional group, including:
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Acylation: Reaction with acid chlorides or anhydrides to form amides.
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Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.
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Schiff Base Formation: Condensation with aldehydes and ketones.
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Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be used in various coupling reactions.
Applications in Drug Development and Research
3-Phenylbenzylamine serves as a crucial building block in the synthesis of a variety of pharmaceutical compounds.[3] Its biphenyl moiety is a common feature in molecules designed to interact with biological targets.
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Neurological Disorders: The 3-phenylbenzylamine scaffold is incorporated into molecules targeting neurological disorders.[3][4] The biphenyl structure can provide a rigid framework that allows for specific interactions with receptors and enzymes in the central nervous system.
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Antihistamines: It is used as an intermediate in the production of certain antihistamines.[3] The benzylamine portion of the molecule is a common pharmacophore in H1-receptor antagonists.
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Enzyme Inhibition and Receptor Binding Studies: The hydrochloride salt is utilized in biochemical research to investigate enzyme inhibition and receptor binding, providing insights into potential therapeutic targets.[3]
While specific biological data for 3-Phenylbenzylamine itself is not widely published, structure-activity relationship (SAR) studies on related benzylamine derivatives suggest that modifications to the phenyl rings and the amine group can significantly influence potency and selectivity for various biological targets.[5]
Safety and Handling
3-Phenylbenzylamine and its hydrochloride salt should be handled with appropriate safety precautions in a laboratory setting.
Table 3: Hazard Information for 3-Phenylbenzylamine
| Hazard Statement | Description | Precautionary Statement(s) | Reference(s) |
| H315 | Causes skin irritation | P280, P302+P352 | [1] |
| H318 | Causes serious eye damage | P280, P305+P351+P338+P310 | [1] |
| H335 | May cause respiratory irritation | P261, P271, P304+P340, P312 | [1] |
| H410 | Very toxic to aquatic life with long lasting effects | P273, P391, P501 | [1] |
Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this compound.
Conclusion
3-Phenylbenzylamine is a fundamentally important chemical intermediate with significant applications in the pharmaceutical and chemical industries. Its structural features make it a versatile building block for the synthesis of complex molecules with potential therapeutic value, particularly in the areas of neurological disorders and antihistamines. This technical guide provides a consolidated resource of its known properties and applications, intended to support further research and development efforts involving this compound. Further investigation into its specific biological activities and the development of detailed, optimized synthetic protocols will continue to enhance its utility in the scientific community.
References
- 1. 3-Phenylbenzylamine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. Human Metabolome Database: 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0033871) [hmdb.ca]
- 4. AMPA Receptors as Therapeutic Targets for Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and antihistaminic activity of 3H-benzo [4,5] thieno [2,3-d][1,2,3] triazin-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
